molecular formula C15H10ClFO2 B12343367 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid

Cat. No.: B12343367
M. Wt: 276.69 g/mol
InChI Key: CDSOETPFPCFBHL-ZROIWOOFSA-N
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Description

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with malonic acid in the presence of a base such as pyridine or piperidine to form the corresponding cinnamic acid derivatives.

    Purification: The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-2-(4-bromophenyl)prop-2-enoic Acid: Similar structure but with a bromine atom instead of a fluorine atom.

    3-(4-chlorophenyl)-2-(4-methylphenyl)prop-2-enoic Acid: Similar structure but with a methyl group instead of a fluorine atom.

    3-(4-chlorophenyl)-2-(4-nitrophenyl)prop-2-enoic Acid: Similar structure but with a nitro group instead of a fluorine atom.

Uniqueness

3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic Acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C15H10ClFO2

Molecular Weight

276.69 g/mol

IUPAC Name

(Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C15H10ClFO2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-9H,(H,18,19)/b14-9-

InChI Key

CDSOETPFPCFBHL-ZROIWOOFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C2=CC=C(C=C2)F)\C(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)F)C(=O)O)Cl

Origin of Product

United States

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